molecular formula C16H14BrN3OS B3849155 2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile

2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile

Cat. No. B3849155
M. Wt: 376.3 g/mol
InChI Key: XJAMFJVAUTWYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile, also known as BPTMC, is a heterocyclic compound that belongs to the class of chromene derivatives. It has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile is not fully understood, but several studies have suggested that it acts by inhibiting the activity of specific enzymes or proteins involved in cell proliferation and survival. For example, it has been reported to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. It has also been shown to inhibit the production of reactive oxygen species, which are known to cause oxidative damage to cells. In vivo studies have shown that 2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile can inhibit tumor growth in mouse xenograft models without causing any significant toxicity.

Advantages and Limitations for Lab Experiments

2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it amenable to various analytical techniques, such as NMR spectroscopy and mass spectrometry. It also exhibits potent biological activity at low concentrations, making it a valuable tool for studying specific biochemical pathways. However, 2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile has some limitations for lab experiments. It is relatively unstable in aqueous solutions, and its solubility in organic solvents is limited. It also has a short half-life in vivo, which may limit its potential as a therapeutic agent.

Future Directions

Several future directions for 2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile research can be identified. One area of interest is the development of 2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile-based fluorescent probes for imaging applications. Another area of interest is the synthesis of 2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile derivatives with improved solubility and stability in aqueous solutions. Additionally, further studies are needed to elucidate the mechanism of action of 2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile and its potential as a therapeutic agent for cancer and other diseases.

Scientific Research Applications

2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile has shown promising results in various scientific research applications. In medicinal chemistry, it has been reported to exhibit potent anti-cancer activity against several cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of antibiotic-resistant bacteria, making it a potential candidate for the development of new antibiotics. In material science, 2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile has been used as a building block for the synthesis of fluorescent polymers and nanoparticles. In organic synthesis, it has been used as a versatile intermediate for the preparation of various heterocyclic compounds.

properties

IUPAC Name

2-amino-4-(4-bromothiophen-2-yl)-7-(dimethylamino)-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3OS/c1-20(2)10-3-4-11-13(6-10)21-16(19)12(7-18)15(11)14-5-9(17)8-22-14/h3-6,8,15H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAMFJVAUTWYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(4-bromothiophen-2-yl)-7-(dimethylamino)-4H-chromene-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile
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2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile

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